APhos Pd G3, 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

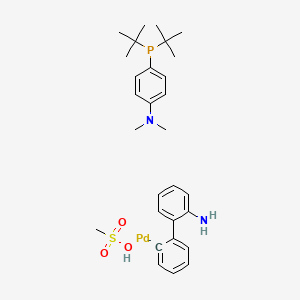

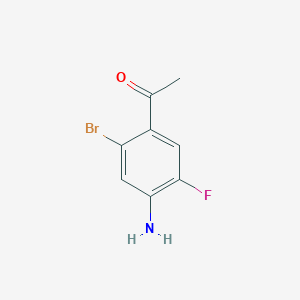

APhos Pd G3, also known as Palladium G3-(4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine, is a Buchwald precatalyst . It is used in cross-coupling reactions . The empirical formula is C29H41N2O3PPdS .

Molecular Structure Analysis

The molecular weight of APhos Pd G3 is 635.11 . The SMILES string representation isNC1=C(C=CC=C1)C2=C([Pd]OS(C)(=O)=O)C=CC=C2.CN(C)C3=CC=C(C=C3)P(C(C)(C)C)C(C)(C)C . Chemical Reactions Analysis

APhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

APhos Pd G3 is a solid with a melting point of 192-201 °C (decomposition) . It is a third-generation Buchwald precatalyst .科学研究应用

铃木-宫浦反应增强

芳香酰胺衍生的膦(Aphos)已作为半易位P、O配位配体出现,当与Pd前体结合时,可显著提高铃木-宫浦交叉偶联反应的功效。这些反应对于形成联芳基化合物至关重要,联芳基化合物是许多药物和有机材料中的核心结构。使用自辅助分子编辑(SAME)工艺开发的Aphos配体重点库已确定了高效的Aphos配体。这些配体可在温和碱性条件下实现未活化和位阻大的芳基氯与芳基硼酸在室温下的铃木-宫浦偶联,展示了Aphos在促进更可持续和高效催化过程中的潜力(Dai等,2008)。

交叉偶联反应的进展

已经证明了空气稳定的酰胺衍生的膦(Aphos)配体的进一步发展,突出了它们在Pd催化的C-N和C-C成键反应中作为半易位二齿P、O配体的效用。这些配体由简单的N、N-二烷基芳基酰胺支架设计而成,已显示出显著提高未活化和/或位阻大的芳基氯与芳基硼酸的铃木交叉偶联反应的效率。Aphos结构与其催化功效之间的相关性强调了配体设计在优化交叉偶联反应中的重要性,进一步扩大了Aphos在合成有机化学中的应用范围(Dai & Zhang,2005)。

作用机制

Target of Action

APhos Pd G3, 97%, also known as MFCD27978423, is a Buchwald precatalyst . Precatalysts are substances that undergo a transformation upon reaction conditions to form the active catalyst. The primary targets of APhos Pd G3, 97% are organic compounds that undergo cross-coupling reactions .

Mode of Action

The APhos Pd G3, 97% interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst. The APhos Pd G3, 97% serves as the catalyst in these reactions, facilitating the bond formation between the organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by APhos Pd G3, 97% are dependent on the specific organic compounds involved in the cross-coupling reactions. It’s important to note that these reactions are fundamental in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

As a catalyst, it’s crucial to note that it facilitates reactions without being consumed, meaning it remains unchanged and can be used repeatedly in a series of chemical reactions .

Result of Action

The result of APhos Pd G3, 97%'s action is the successful cross-coupling of two different organic compounds. This process allows for the creation of complex organic structures from simpler ones, enabling the synthesis of a wide variety of chemical compounds with diverse properties .

属性

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTAAFWYZNPFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820817-64-8 |

Source

|

| Record name | 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)